1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene
Description
1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a halogenated aromatic compound featuring a central benzene ring substituted with fluorine atoms at positions 1 and 3. At position 4, a sulfanylmethyl (-SCH2-) group bridges to a second benzene ring substituted with chlorine (position 4) and fluorine (position 3).
Properties
IUPAC Name |
1-chloro-4-[(2,4-difluorophenyl)methylsulfanyl]-2-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3S/c14-11-4-3-10(6-13(11)17)18-7-8-1-2-9(15)5-12(8)16/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATLDLFVVAABLAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CSC2=CC(=C(C=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Difluoro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene is a compound of increasing interest in pharmaceutical and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound consists of a difluorobenzene ring substituted with a sulfanylmethyl group attached to a chlorofluorophenyl moiety. This specific arrangement is believed to enhance its interaction with biological targets.
Molecular Formula: C13H10ClF2S
Molecular Weight: 283.74 g/mol
CAS Number: 151945-84-5
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The presence of fluorine and chlorine atoms in its structure is known to influence its binding affinity and selectivity towards various biological targets.
Key Mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways, similar to other halogenated phenyl compounds that have shown inhibitory effects on tyrosinase and related enzymes .
- Modulation of Signaling Pathways: It may affect signaling pathways by interacting with receptors or altering the activity of proteins involved in cell signaling.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar compounds against various bacterial strains. The presence of halogen atoms was found to enhance activity against pathogens like Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| Compound A | Moderate | High |
| Compound B | High | Moderate |
| This compound | TBD | TBD |
Anticancer Properties
The compound's potential as an anticancer agent has been explored through molecular docking studies that suggest it may bind effectively to cancer-related targets such as protein kinases. In vitro studies are necessary to confirm these findings.
Case Studies
-
Study on Tyrosinase Inhibition:
A recent investigation into compounds containing the 4-chloro-3-fluorophenyl motif demonstrated significant inhibition of tyrosinase, an enzyme critical in melanin production. This suggests that this compound could similarly inhibit this enzyme, potentially impacting pigmentation disorders . -
Research on Antimicrobial Effects:
Another study focused on the synthesis of derivatives from structurally similar compounds showed promising results against a range of microbial strains, reinforcing the hypothesis that halogenation enhances biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Patent Literature
Several structurally related compounds are described in EP 4 374 877 A2 (2024), focusing on pharmaceutical intermediates. Key analogues include:
Table 1: Structural Comparison of Target Compound and Patent Analogues
Key Points of Comparison
Substituent Type and Electronic Effects
- Sulfur’s larger atomic size may also influence steric interactions .
Patent Analogues :
- Compounds with ethoxy-morpholine bridges (e.g., ) incorporate a tertiary amine within a morpholine ring, enhancing solubility via hydrogen bonding and introducing basicity.
- Carboxamide derivatives (e.g., ) prioritize hydrogen-bonding capacity and target engagement, critical for pharmaceutical activity.
Pharmacokinetic and Physicochemical Properties
- Solubility : Ethoxy-morpholine derivatives (e.g., ) benefit from the morpholine ring’s polarity, improving aqueous solubility—a key factor in drug design.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
